

Application Note: ^{13}C NMR Analysis of 2,4-Diaminopyrimidine-5-carbonitrile

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Compound of Interest

Compound Name: 2,4-Diaminopyrimidine-5-carbonitrile

Cat. No.: B135015

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Audience: Researchers, scientists, and drug development professionals.

Introduction **2,4-Diaminopyrimidine-5-carbonitrile** is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various biologically active molecules, including inhibitors of enzymes like dihydrofolate reductase and epidermal growth factor receptor (EGFR).^{[1][2]} Accurate structural elucidation and purity assessment are paramount for advancing research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (^{13}C) NMR, is an indispensable analytical technique for providing direct information about the carbon skeleton of the molecule. This application note provides a detailed protocol for the ^{13}C NMR analysis of **2,4-diaminopyrimidine-5-carbonitrile**, presents the corresponding spectral data, and outlines the workflow for its characterization.

Application This protocol is applicable for the structural verification and purity assessment of synthesized or procured **2,4-diaminopyrimidine-5-carbonitrile**. The ^{13}C NMR data is critical for confirming the presence of the pyrimidine ring, the carbonitrile group, and the specific substitution pattern, ensuring the correct molecular structure for subsequent use in research and drug discovery pipelines.

Experimental Protocol

1. Materials and Equipment

- Sample: **2,4-Diaminopyrimidine-5-carbonitrile** (C₅H₅N₅, MW: 135.13 g/mol)[\[3\]](#)
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- Internal Standard: Tetramethylsilane (TMS)
- NMR Spectrometer (e.g., Bruker, Varian) operating at a ¹³C frequency of 75 MHz or higher[\[4\]](#)
- 5 mm NMR tubes
- Pipettes and appropriate glassware
- Vortex mixer
- Balance

2. Sample Preparation

- Weigh approximately 10-20 mg of **2,4-diaminopyrimidine-5-carbonitrile** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
- Vortex the mixture until the sample is completely dissolved.
- Transfer the clear solution into a 5 mm NMR tube.
- Ensure the solution height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).
- Cap the NMR tube securely.

3. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Set up the ^{13}C NMR experiment with the following representative parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30)
 - Acquisition Time (AQ): ~1.0 - 2.0 seconds
 - Relaxation Delay (D1): 2.0 - 5.0 seconds
 - Spectral Width (SW): ~200-250 ppm
 - Number of Scans (NS): 1024 or higher (adjust to achieve adequate signal-to-noise ratio)
 - Temperature: 298 K (25 °C)
- Acquire the Free Induction Decay (FID) data.

4. Data Processing

- Apply a Fourier Transform to the FID.
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale by setting the DMSO-d_6 solvent peak to δ 39.52 ppm.
- Integrate the peaks (note: integration in proton-decoupled ^{13}C NMR is not typically quantitative for the number of carbons but can be used for relative comparisons).
- Analyze the peak list to identify the chemical shifts of each carbon atom.

Data Analysis and Results

The ^{13}C NMR spectrum of **2,4-diaminopyrimidine-5-carbonitrile** provides distinct signals for each of the five carbon atoms, which are in unique chemical environments. The experimentally observed chemical shifts confirm the molecular structure.[\[5\]](#)

Table 1: ^{13}C NMR Chemical Shift Data for **2,4-Diaminopyrimidine-5-carbonitrile**

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity (Proton-Decoupled)	Assignment Rationale
C2 & C4	167.2 and 166.6	Singlet	Carbons attached to two nitrogen atoms in the pyrimidine ring, highly deshielded.
C6	161.3	Singlet	Aromatic carbon in the pyrimidine ring, deshielded by adjacent nitrogen atoms.
C≡N	117.0	Singlet	Carbon of the nitrile group, characteristic chemical shift in the 110-125 ppm range.
C5	83.0	Singlet	Aromatic carbon attached to the electron-withdrawing nitrile group.

Data sourced from a study on the synthesis and characterization of **2,4-diaminopyrimidine-5-carbonitrile**.^[5]

Visualizations

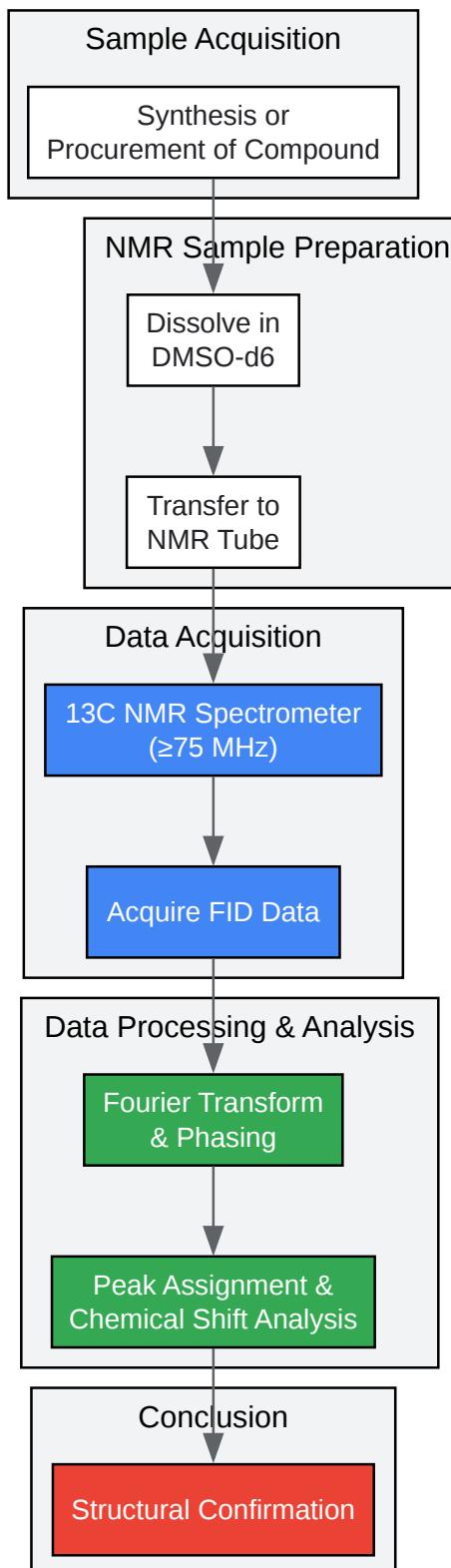
Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of **2,4-diaminopyrimidine-5-carbonitrile** with the IUPAC numbering scheme used for the assignment of ^{13}C NMR signals.

Caption: Structure of **2,4-diaminopyrimidine-5-carbonitrile** with carbon numbering.

Experimental and Analytical Workflow

This workflow diagram outlines the logical progression from obtaining the compound to its final structural confirmation using ^{13}C NMR spectroscopy.



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Caption: Workflow for ^{13}C NMR analysis of **2,4-diaminopyrimidine-5-carbonitrile**.

Conclusion The ^{13}C NMR spectroscopic analysis is a definitive method for the structural characterization of **2,4-diaminopyrimidine-5-carbonitrile**. The protocol described herein provides a reliable framework for preparing the sample and acquiring high-quality spectral data. The resulting chemical shifts are highly characteristic and allow for the unambiguous assignment of all carbon atoms in the molecule, thereby confirming its identity and purity. This analytical procedure is essential for quality control in both academic research and the pharmaceutical industry.

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